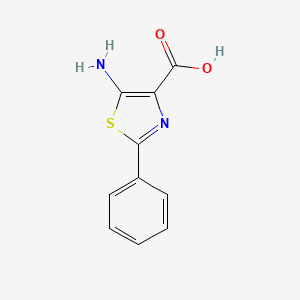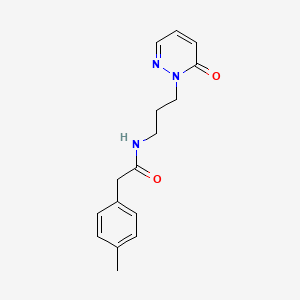![molecular formula C16H19N3O2 B2382852 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole CAS No. 2411298-60-5](/img/structure/B2382852.png)
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a cyclobutylaziridine moiety and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the aziridine intermediate, which can be synthesized through the reaction of cyclobutylamine with an appropriate epoxide under basic conditions. This intermediate is then reacted with a methoxyphenyl derivative to form the aziridinylmethoxyphenyl compound. Finally, the oxadiazole ring is constructed through a cyclization reaction involving a nitrile oxide intermediate, which can be generated in situ from a suitable precursor under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aziridine formation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the modulation of protein function. The oxadiazole ring can also interact with various biological targets, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Aziridine Derivatives: Compounds containing the aziridine moiety are known for their reactivity and potential biological activity.
Uniqueness
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole is unique due to the combination of the cyclobutylaziridine and methoxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-17-16(18-21-11)12-5-7-15(8-6-12)20-10-14-9-19(14)13-3-2-4-13/h5-8,13-14H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFNQCORBBYRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)OCC3CN3C4CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2382771.png)





![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B2382781.png)

![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)
![1-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B2382786.png)
![1-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2382788.png)
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2382790.png)

![N-(cyanomethyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2382792.png)
